2,2-Dimethyl-1,2-dihydroquinoline
Overview
Description
Synthesis Analysis
DMQ can be prepared by cyclization of N-(1,1-dimethylpropargyl) anilines, displaying reactivity towards chlorination, epoxidation, and oxymercuration, leading to various heterocyclic products. 2,6-Dimethyl-l,2-dihydroquinoline has been isolated as an intermediate in the Doebner- Miller synthesis of 2,6-dimethylquinoline .
Molecular Structure Analysis
The molecular structure of DMQ is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .
Chemical Reactions Analysis
DMQ has been studied for its role in organic synthesis. For instance, it can be prepared by cyclization of N-(1,1-dimethylpropargyl) anilines, displaying reactivity towards chlorination, epoxidation, and oxymercuration, leading to various heterocyclic products.
Scientific Research Applications
Synthesis and Reactivity : 2,2-Dimethyl-1,2-dihydroquinoline has been studied for its role in organic synthesis. For instance, it can be prepared by cyclization of N-(1,1-dimethylpropargyl) anilines, displaying reactivity towards chlorination, epoxidation, and oxymercuration, leading to various heterocyclic products (Williamson & Ward, 2005).
Antioxidant Properties : Certain derivatives of 2,2-Dimethyl-1,2-dihydroquinoline have been evaluated for their antioxidant capabilities. Studies demonstrate their effectiveness in scavenging free radicals in different systems, suggesting potential therapeutic applications (Blázovics et al., 1989).
Pharmaceutical Research : The compound has been investigated for its pharmaceutical potential, particularly in the development of antibacterial agents. Research indicates that certain dihydroquinolines are highly inhibitory to bacterial dihydrofolate reductase, which is a target for antibiotic drugs (Johnson et al., 1989).
Application in Liver Injury Studies : Dihydroquinoline-type antioxidants have been studied for their effects on liver injuries induced by substances like carbon-tetrachloride and galactosamine. These studies suggest potential therapeutic uses in preventing acute liver injuries (Féher et al., 1982).
Synthetic Chemistry : 2,2-Dimethyl-1,2-dihydroquinoline has been a subject of interest in the synthesis of various organic compounds, demonstrating its utility in the formation of complex molecular structures (Sugiura et al., 2002).
Study of Dimerization : The compound's behavior in dimerization processes has been explored. Understanding these reactions can be crucial in synthetic applications and in understanding the stability of certain chemical structures (Mikhailovskii et al., 2012).
Safety And Hazards
Future Directions
An efficient, environmentally friendly and high-yielding route from inexpensive starting materials to 1,2-dihydroquinolines has been developed . This procedure proceeded via a cascade Friedel–Crafts-type reaction and 6- endo-trig hydroamination under the catalysis of FeCl3·6H2O, involving the formation of two new σ (C–C and C–N) bonds in a single operation for the construction of a 1,2-dihydroquinoline skeleton in good to excellent yields .
properties
IUPAC Name |
2,2-dimethyl-1H-quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-11(2)8-7-9-5-3-4-6-10(9)12-11/h3-8,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSUYSBONRNZRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=CC=CC=C2N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20498243 | |
Record name | 2,2-Dimethyl-1,2-dihydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20498243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-1,2-dihydroquinoline | |
CAS RN |
14465-61-3 | |
Record name | 2,2-Dimethyl-1,2-dihydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20498243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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